

Comparative Guide to Mass Spectrometry Validation of H-LEU-LEU-ALA-OH Identity

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Compound of Interest

Compound Name: H-LEU-LEU-ALA-OH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the tripeptide **H-LEU-LEU-ALA-OH** identity using mass spectrometry, with a comparative analysis against other common analytical techniques. The information presented herein is intended to assist researchers in selecting the appropriate analytical methodologies for peptide characterization and quality control.

Introduction

Confirming the identity and purity of synthetic peptides is a critical step in research and drug development to ensure the reliability and reproducibility of experimental results. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for peptide analysis due to its high sensitivity, specificity, and ability to provide detailed structural information.^[1] This guide will focus on the validation of **H-LEU-LEU-ALA-OH**, a tripeptide with the molecular formula C₁₅H₂₉N₃O₄ and a molecular weight of 315.41 g/mol, using LC-MS/MS.^{[2][3]}

Mass Spectrometry Validation of H-LEU-LEU-ALA-OH

The primary objective of mass spectrometry validation is to confirm the molecular weight and the amino acid sequence of the synthesized peptide. This is achieved through a two-step

process: first, determining the mass of the intact peptide (MS1 scan), and second, fragmenting the peptide and analyzing the resulting fragment ions to confirm the sequence (MS/MS or tandem MS).

Experimental Protocol: LC-MS/MS Analysis of H-LEU-LEU-ALA-OH

This protocol outlines a general procedure for the analysis of **H-LEU-LEU-ALA-OH** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- Dissolve the synthesized **H-LEU-LEU-ALA-OH** peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
- Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.

2. Liquid Chromatography (LC) Parameters:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating this hydrophobic peptide.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%) and increase it over time (e.g., to 95% over 15 minutes) to elute the peptide.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Full Scan MS (MS1) Range: m/z 100-500 to detect the protonated molecule $[M+H]^+$.
- Tandem MS (MS/MS):
 - Select the precursor ion corresponding to $[M+H]^+$ (expected m/z \approx 316.22).
 - Use Collision-Induced Dissociation (CID) with optimized collision energy (typically 10-30 eV for a tripeptide) to generate fragment ions.
 - Acquire the product ion spectrum.

4. Data Analysis:

- Extract the ion chromatogram for the expected m/z of **H-LEU-LEU-ALA-OH**.
- Determine the experimental mass of the protonated molecule from the MS1 spectrum.
- Analyze the MS/MS spectrum to identify the b- and y-ion series.
- Compare the experimental masses of the precursor and fragment ions with the theoretical values to confirm the peptide's identity and sequence.

Data Presentation: H-LEU-LEU-ALA-OH Identity Validation

The following table summarizes the key theoretical and expected experimental data for the mass spectrometry validation of **H-LEU-LEU-ALA-OH**.

Parameter	Theoretical Value	Expected Experimental Value
Molecular Formula	C15H29N3O4	N/A
Monoisotopic Mass	315.2158 Da	N/A
[M+H] ⁺ m/z	316.2236 Da	~316.22 Da
b-ions (m/z)		
b1 (Leu)	114.0913 Da	~114.09 Da
b2 (Leu-Leu)	227.1757 Da	~227.18 Da
y-ions (m/z)		
y1 (Ala)	90.0550 Da	~90.06 Da
y2 (Leu-Ala)	203.1394 Da	~203.14 Da

Comparison with Alternative Validation Methods

While LC-MS/MS is a powerful tool, other analytical techniques can provide complementary information for the validation of **H-LEU-LEU-ALA-OH**.

Analytical Technique	Principle of Analysis	Strengths for H-LEU-LEU-ALA-OH Validation	Weaknesses for H-LEU-LEU-ALA-OH Validation
High-Performance Liquid Chromatography (HPLC) with UV Detection	Separation based on hydrophobicity.	<ul style="list-style-type: none">- Excellent for assessing purity and quantifying impurities.- Can be used to isolate the peptide for further analysis.	<ul style="list-style-type: none">- Does not directly confirm molecular weight or sequence.- Co-elution of impurities with similar hydrophobicity is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed information about the chemical environment of each atom.	<ul style="list-style-type: none">- Unambiguously confirms the structure and stereochemistry.- Can identify and quantify impurities without the need for reference standards.	<ul style="list-style-type: none">- Lower sensitivity compared to mass spectrometry.- Requires a larger amount of sample.- Data analysis can be complex.

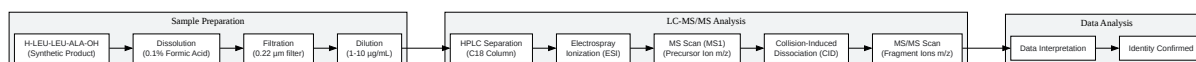
Predicted ^1H and ^{13}C NMR Chemical Shifts for H-LEU-LEU-ALA-OH

The following table provides predicted NMR chemical shifts for **H-LEU-LEU-ALA-OH** based on typical values for leucine and alanine residues in peptides.^[4] Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom	Leucine (N-terminal)	Leucine (Internal)	Alanine (C-terminal)
^1H α -CH	~4.2 ppm	~4.4 ppm	~4.1 ppm
^1H β -CH ₂	~1.7 ppm	~1.7 ppm	N/A
^1H γ -CH	~1.6 ppm	~1.6 ppm	N/A
^1H δ -CH ₃	~0.9 ppm	~0.9 ppm	N/A
^1H α -CH ₃	N/A	N/A	~1.4 ppm
^{13}C α -C	~53 ppm	~54 ppm	~51 ppm
^{13}C β -C	~42 ppm	~42 ppm	N/A
^{13}C γ -C	~25 ppm	~25 ppm	N/A
^{13}C δ -C	~23 ppm, ~22 ppm	~23 ppm, ~22 ppm	N/A
^{13}C α -CH ₃	N/A	N/A	~19 ppm
^{13}C C=O	~175 ppm	~174 ppm	~176 ppm

Visualizations

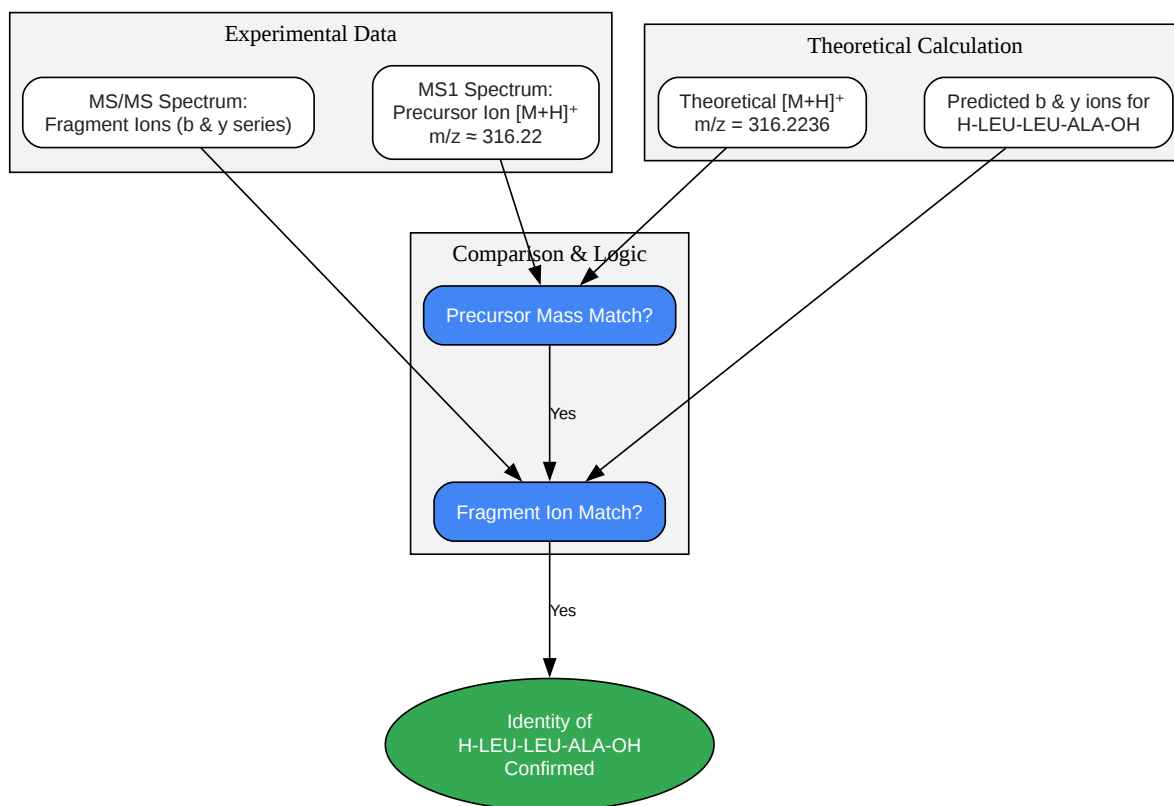
Experimental Workflow



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Caption: Experimental workflow for the validation of **H-LEU-LEU-ALA-OH** identity by LC-MS/MS.

Logical Confirmation of Peptide Identity



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Caption: Logical workflow for confirming the identity of **H-LEU-LEU-ALA-OH** using mass spectrometry data.

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